Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-

Local Anesthetic Toxicity Acute LD50 Structure-Toxicity Relationship

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- (CAS 23205-23-4) is a substituted benzamide derivative with the molecular formula C20H24ClN3O3 and a molecular weight of 389.88 g/mol. It is characterized by a benzamide core bearing a 4-amino group, a 2-benzyloxy substituent, a 5-chloro substituent, and an N-(2-morpholinoethyl) side chain.

Molecular Formula C20H24ClN3O3
Molecular Weight 389.9 g/mol
CAS No. 23205-23-4
Cat. No. B3032560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
CAS23205-23-4
Molecular FormulaC20H24ClN3O3
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl
InChIInChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25)
InChIKeyBYILAFYHQWADTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-Amino-2-(Benzyloxy)-5-Chloro-N-(2-Morpholinoethyl)- (CAS 23205-23-4): Core Identity and Procurement Baseline


Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- (CAS 23205-23-4) is a substituted benzamide derivative with the molecular formula C20H24ClN3O3 and a molecular weight of 389.88 g/mol . It is characterized by a benzamide core bearing a 4-amino group, a 2-benzyloxy substituent, a 5-chloro substituent, and an N-(2-morpholinoethyl) side chain. The compound was originally developed as a local anesthetic agent and is described in patent literature as part of a series of 2-arylalkyloxy benzamides with demonstrated anesthetic efficacy in preclinical models [1]. Physicochemical data include a melting point of 155 °C, a predicted density of 1.258 g/cm³, and a predicted boiling point of 560.6 °C at 760 mmHg . It is currently offered by several chemical suppliers primarily as a research chemical, with typical purities of 95% or higher .

Why 4-Amino-2-(Benzyloxy)-5-Chloro-N-(2-Morpholinoethyl)-Benzamide Cannot Be Interchanged with Close Benzamide Analogs


The 2-arylalkyloxy benzamide series exhibits pronounced structure-toxicity and structure-activity relationships that preclude simple substitution of one analog for another. Data from the foundational patent by Thominet demonstrate that modifying the terminal amine on the N-ethyl side chain—specifically replacing a diethylamino group with a morpholino group—produces a marked shift in acute toxicity [1]. For instance, the intraperitoneal LD50 in mice increases approximately 3.6-fold when the morpholinoethyl analog (150 mg/kg) is compared to its diethylaminoethyl counterpart (41.9 mg/kg) [1]. These quantitative safety margin differences mean that procurement decisions based solely on the shared benzyloxy-chloro-benzamide scaffold, without accounting for the specific amine substituent, risk selecting a compound with a materially different toxicity profile. Furthermore, the morpholino group introduces an additional hydrogen-bond acceptor and alters basicity relative to diethylamino analogs, which can affect solubility, formulation, and in vivo disposition in ways not predictable from scaffold similarity alone.

Quantitative Differentiation Evidence for Benzamide, 4-Amino-2-(Benzyloxy)-5-Chloro-N-(2-Morpholinoethyl)- (CAS 23205-23-4) Versus Its Closest Analogs


Reduced Acute Intraperitoneal Toxicity of the Morpholinoethyl Analog Versus the Diethylaminoethyl Analog in Mice

The target compound, N-(morpholinoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide, exhibits significantly lower acute intraperitoneal toxicity compared to its closest structural analog, N-(diethylaminoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide, which differs only in the terminal amine moiety (morpholino vs. diethylamino) [1]. The intraperitoneal LD50 in mice for the target compound was determined to be 150 mg/kg, whereas the diethylaminoethyl analog showed an LD50 of 41.9 mg/kg [1]. This represents an approximately 3.6-fold improvement in the acute safety margin for the morpholinoethyl derivative under identical experimental conditions.

Local Anesthetic Toxicity Acute LD50 Structure-Toxicity Relationship

Subcutaneous LD50 Profile Differentiates Morpholinoethyl from Diethylamino and Diethylaminoethyl Analogs

Following subcutaneous administration, the target compound (N-(morpholinoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide) demonstrated an LD50 of 150 mg/kg in mice, which is intermediate between N-(diethylamino)-2-benzyloxy-4-amino-5-chlorobenzamide (50 mg/kg; 3-fold more toxic) and N-(diethylaminoethyl)-2-benzyloxy-3,5-dichlorobenzamide (186 mg/kg; slightly less toxic) [1]. This rank-order profile positions the morpholinoethyl analog as having a distinct subcutaneous safety profile that cannot be inferred from the diethylamino homolog.

Subcutaneous Toxicity LD50 Comparison Benzamide Anesthetics

Morpholinoethyl Side Chain Confers Different Dopamine D2 Receptor Affinity Compared to Diethylaminoethyl Analog

Although direct D2 receptor binding data for the target morpholinoethyl compound are not available in public databases, its close diethylaminoethyl analog (4-amino-2-benzyloxy-5-chloro-N-(2-diethylaminoethyl)-benzamide, CHEMBL39623) exhibits a D2 receptor IC50 of 1,000 nM in an in vitro [3H]spiperone displacement assay using rat D2 receptors [2]. The morpholino substitution introduces an ether oxygen and alters the pKa of the terminal amine relative to the diethylamino group, which, based on class-level structure-activity relationships in benzamide series, is expected to modulate D2 affinity [1]. For users whose research involves dopaminergic pathways, the distinct amine pharmacophore necessitates compound-specific characterization rather than assuming interchangeable D2 activity.

Dopamine D2 Receptor Binding Affinity Structure-Activity Relationship

Physicochemical Distinction: Melting Point and Predicted Boiling Point Differentiate from Common Local Anesthetics

The target compound has an experimentally determined melting point of 155 °C [1] and a predicted boiling point of 560.6 °C at 760 mmHg . By comparison, lidocaine (xylocaine), the standard amide-type local anesthetic used as a comparator in the originating patent [1], has a melting point of 68–69 °C [2]. This substantial thermal stability difference (Δ ~86 °C) has practical implications for formulation, storage, and handling. The higher melting point reflects stronger crystal lattice energy in the target compound, which may influence solubility, dissolution rate, and ultimately bioavailability in topical or injectable formulations.

Melting Point Thermal Properties Formulation Development

Optimal Research and Industrial Application Scenarios for 4-Amino-2-(Benzyloxy)-5-Chloro-N-(2-Morpholinoethyl)-Benzamide (CAS 23205-23-4)


Preclinical Local Anesthetic Development Requiring an Improved Safety Margin Over Diethylaminoethyl Benzamide Analogs

The morpholinoethyl analog is differentiated by its approximately 3.6-fold higher intraperitoneal LD50 (150 mg/kg) compared to the diethylaminoethyl analog (41.9 mg/kg) [1], making it a preferable candidate for preclinical local anesthetic programs where acute systemic toxicity is a concern. Its subcutaneous LD50 of 150 mg/kg also compares favorably to the diethylamino analog (50 mg/kg), positioning it as a safer alternative for parenteral local anesthetic formulation development [1].

Structure-Toxicity Relationship (STR) Studies in the 2-Arylalkyloxy Benzamide Series

The compound serves as a key reference point in STR investigations examining the impact of terminal amine variation (morpholino vs. diethylamino vs. pyrrolidylmethyl) on acute toxicity outcomes. The quantitative LD50 data from the foundational patent [1] provide a basis for computational modeling of toxicity in benzamide series, and the compound is essential for validating in silico predictions against experimental toxicity endpoints.

Formulation Development Leveraging High Thermal Stability

With a melting point of 155 °C—substantially higher than lidocaine (68–69 °C) [3]—this compound is suited for formulation strategies that require enhanced solid-state thermal stability, such as hot-melt extrusion, sterilizable solid dosage forms, or sustained-release depots where low-melting anesthetics would be unsuitable. The predicted boiling point of 560.6 °C further supports its use in high-temperature processing conditions .

Dopaminergic Pathway Research Requiring a Morpholino-Containing Benzamide Probe

For neuroscience research programs investigating the role of amine substituents on D2 receptor engagement, this compound provides a morpholino-containing probe complementary to the diethylaminoethyl analog (D2 IC50 = 1,000 nM) [2]. While direct D2 binding data for the target compound are not publicly available, its distinct amine pharmacophore makes it valuable for dissecting the contribution of hydrogen-bonding capacity and basicity to receptor interactions within benzamide chemotypes.

Quote Request

Request a Quote for Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.